molecular formula C16H19N3O3 B15103643 N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B15103643
M. Wt: 301.34 g/mol
InChI Key: QIXLRCVRVYCATC-UHFFFAOYSA-N
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Description

N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of interest in medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylcarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(oxolane-2-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H19N3O3/c20-15(13-10-11-4-1-2-5-12(11)19-13)17-7-8-18-16(21)14-6-3-9-22-14/h1-2,4-5,10,14,19H,3,6-9H2,(H,17,20)(H,18,21)

InChI Key

QIXLRCVRVYCATC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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